molecular formula C10H13NO2 B1601150 Phenacetin-ethoxy-1-13C CAS No. 72156-72-0

Phenacetin-ethoxy-1-13C

Cat. No. B1601150
CAS RN: 72156-72-0
M. Wt: 180.21 g/mol
InChI Key: CPJSUEIXXCENMM-LBPDFUHNSA-N
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Description

Phenacetin-ethoxy-1-13C (PE-13C) is a synthetic compound that has been used in numerous scientific research applications. It is a derivative of phenacetin, an analgesic drug that has been used since the late 19th century. PE-13C has been used in various laboratory experiments and studies to gain insight into the biochemical and physiological effects of phenacetin.

Scientific Research Applications

Metabolism and Diagnostic Applications

  • Diagnostic Tool for Liver Disease : Phenacetin-ethoxy-1-13C has been used to diagnose liver disease. A combination of breath and urine tests employing this compound provides a new tool for liver disease diagnosis, utilizing infrared spectroscopy and NMR spectroscopy for detection (Kajiwara et al., 1996; Kurumaya et al., 1988).
  • Metabolism in Disease States : Research has indicated the potential of Phenacetin-ethoxy-1-13C in understanding the metabolic alterations in patients with renal disease, demonstrating how phenacetin and its metabolites are processed differently in diseased states (Prescott, 1969).

Pharmacological Research and Analogs

  • Evaluation of New Analogs : Studies have synthesized new analogs of phenacetin to enhance its efficacy while reducing adverse effects. These efforts aim at discovering compounds with improved anti-inflammatory activity, showcasing the ongoing research into safer and more effective analgesic and antipyretic agents (De Almeida et al., 2019).

Chemical Transformations and Mechanistic Insights

  • Mechanistic Studies on Metabolites : Research into the metabolism of phenacetin has revealed the formation of both arylating and alkylating metabolites, providing insight into its biotransformation and potential implications for toxicity and drug interaction (Nelson et al., 1981).
  • Investigation into Metabolic Pathways : Advanced spectroscopic methods have been applied to study the metabolism of phenacetin in the liver, offering real-time monitoring of drug metabolism and the formation of metabolites, which could improve understanding of its pharmacokinetics and pharmacodynamics (Albert et al., 1984).

properties

IUPAC Name

N-(4-(113C)ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJSUEIXXCENMM-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2]OC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483603
Record name Phenacetin-ethoxy-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenacetin-ethoxy-1-13C

CAS RN

72156-72-0
Record name Phenacetin-ethoxy-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72156-72-0
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Synthesis routes and methods I

Procedure details

4-Ethoxyaniline (40 g, 0.29 mol) and triethylamine (61 mL, 0.44 mol) were dissolved in dichloromethane (200 mL). Acetic anhydride (30 mL, 0.32 mol) was added in drops thereto, and the mixture was stirred for 1 h at 0° C. to room temperature. 1N hydrochloric acid solution was added, and the reaction mixture was extracted with ethyl acetate, washed with sodium chloride solution, and dried over anhydrous magnesium sulfate to give the title compound.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5.0 g of phenetylamine was dissolved in 50 ml of methylene chloride, and 7.0 ml of triethylamine and 3.6 ml of acetyl chloride were added to the solution at 0° C. The solution was stirred at room temperature for 2 hours, washed with water, aqueous solution of citric acid, and saturated aqueous solution of sodium chloride, and dried with anhydrous magnesium sulfate. After separating the desiccant by filtration, the solution was purified by silica gel column chromatography to obtain 5.52 g of N-acetylphenetylamine, which was white crystal (yield: 82%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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